4,5-Dimethoxybenzene-1,2-diamine
Overview
Description
4,5-Dimethoxybenzene-1,2-diamine is an aromatic diamine compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is characterized by the presence of two methoxy groups (-OCH3) and two amino groups (-NH2) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethoxybenzene-1,2-diamine is methyldiacetaldehyde , an intermediate product of glycolysis . This compound is used as a standard for the determination of methyldiacetaldehyde .
Mode of Action
This compound is an aromatic diamine that reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . It can also react with ketones and carbonyls, including stress compounds such as glyoxal and methylglyoxal, to form fluorescent adducts .
Biochemical Pathways
The compound plays a role in the glycolysis pathway . By reacting with methyldiacetaldehyde, it affects the intermediate stages of glycolysis .
Result of Action
The interaction of this compound with its targets results in the formation of fluorescent adducts . These adducts can be separated and quantitated by reversed-phase high-performance liquid chromatography .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is a stable compound but can react under the influence of strong oxidizing agents . Furthermore, it has a higher solubility in water, dissolving to form hydrochloric acid .
Biochemical Analysis
Biochemical Properties
4,5-Dimethoxybenzene-1,2-diamine functions as a potent antioxidant within cellular systems. Upon entering the cell, this compound interacts with reactive oxygen species (ROS) and free radicals, effectively neutralizing their harmful effects . Additionally, it can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis and a biomarker of diabetic ketoacidosis . The compound’s ability to interact with ROS and free radicals highlights its importance in protecting cells from oxidative stress.
Cellular Effects
This compound influences various cellular processes, including gene expression, cell proliferation, and cell survival. It plays a role in protecting cells from oxidative stress and modulating key signaling pathways . By interacting with these pathways, the compound can exert regulatory effects on cellular processes, thereby contributing to the maintenance of cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. It reacts with aldehydes to produce highly fluorescent benzimidazole derivatives, which can be separated and quantitated by high-performance liquid chromatography . This reaction mechanism is crucial for the compound’s role in biochemical assays and research.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to strong oxidizing agents . Long-term studies have shown that the compound maintains its antioxidant properties, effectively neutralizing ROS and free radicals over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to glycolysis. It can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis . This involvement in glycolytic pathways underscores the compound’s significance in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its antioxidant effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it performs its antioxidant functions. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethoxybenzene-1,2-diamine can be synthesized through several methods. One common synthetic route involves the reduction of 4,5-dimethoxy-1,2-dinitrobenzene using reducing agents such as iron powder and hydrochloric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4,5-Dimethoxybenzene-1,2-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-4,5-dimethoxybenzene (hydrochloride): Similar in structure but with different solubility and reactivity properties.
4,5-Dimethoxy-o-phenylenediamine: Another related compound with distinct applications in fluorescence studies.
Uniqueness
4,5-Dimethoxybenzene-1,2-diamine is unique due to its dual functionality as both an aromatic diamine and a methoxy-substituted benzene derivative. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIUVOVOIJBJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182156 | |
Record name | 1,2-Diamino-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27841-33-4 | |
Record name | 1,2-Diamino-4,5-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diamino-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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